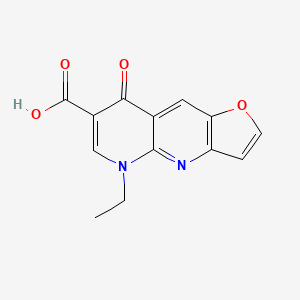

5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DJ-6783 beinhaltet die Bildung des Furo[3,2-b][1,8]Naphthyridin-Kernstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Naphthyridinrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.

Einführung der Furo-Einheit: Der Furanring wird durch eine Cyclisierungsreaktion unter Beteiligung eines geeigneten Dihydrofuran-Vorläufers eingeführt.

Funktionsgruppenmodifikationen:

Industrielle Produktionsverfahren

Die industrielle Produktion von DJ-6783 beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dies umfasst:

Optimierung der Reaktionsbedingungen: Sicherstellung einer hohen Ausbeute und Reinheit durch Steuerung von Temperatur, Druck und Reaktionszeit.

Einsatz von Katalysatoren: Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Selektivität.

Reinigungsprozesse: Anwendung von Techniken wie Kristallisation, Destillation und Chromatographie zur Reinigung des Endprodukts

Chemische Reaktionsanalyse

Arten von Reaktionen

DJ-6783 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umlagerung des Dihydrofuranrings zu einem Furanring.

Reduktion: Reduktion der Ketogruppe zu einer Hydroxylgruppe.

Substitution: Substitutionsreaktionen unter Beteiligung der Carbonsäuregruppe

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Thionylchlorid und Phosphorpentachlorid werden für Substitutionsreaktionen verwendet

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen:

Oxidation: Bildung des Furanrings.

Reduktion: Bildung des Hydroxyl-Derivats.

Substitution: Bildung verschiedener substituierter Derivate

Wissenschaftliche Forschungsanwendungen

DJ-6783 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Vorläufer für die Synthese anderer Chinolonderivate verwendet.

Biologie: Untersucht für seine antimikrobiellen Eigenschaften gegen verschiedene Bakterienstämme.

Medizin: Untersucht auf seine mögliche Verwendung als Antibiotikum.

Industrie: Wird bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt .

Wirkmechanismus

DJ-6783 übt seine antimikrobiellen Wirkungen aus, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt. Diese Enzyme sind essenziell für die DNA-Replikation und -Transkription in Bakterien. Durch die Hemmung dieser Enzyme verhindert DJ-6783 die bakterielle Zellteilung und führt zum Zelltod .

Analyse Chemischer Reaktionen

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety at position 7 undergoes typical acid-derived transformations:

a) Esterification

-

Conditions : Reaction with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄, HCl) or coupling agents like DCC/DMAP .

-

Example :

b) Amide Formation

-

Conditions : Activation via thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with amines .

-

Example :

c) Decarboxylation

-

Conditions : Thermal decomposition (>200°C) or basic conditions (NaOH, Δ), leading to loss of CO₂ and formation of a substituted naphthyridine .

Reactivity of the 1,8-Naphthyridine Core

The fused naphthyridine ring exhibits electrophilic substitution at electron-rich positions:

a) Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C. Nitration occurs preferentially at position 2 or 4 due to electron-donating effects of the furan oxygen .

b) Halogenation

-

Conditions : Cl₂ or Br₂ in acetic acid. Bromination at position 3 is observed in analogs like enoxacin .

c) Reduction of the Oxo Group

-

Conditions : The 8-oxo group can be reduced to a hydroxyl using NaBH₄ or LiAlH₄, though steric hindrance from the fused furan may limit reactivity .

Furan Ring Reactivity

The dihydrofuran ring participates in ring-opening and electrophilic addition:

a) Acid-Catalyzed Ring Opening

b) Electrophilic Addition

-

Conditions : Reacts with maleic anhydride in Diels-Alder-like reactions, though strain in the fused system may limit this .

Substitution at the Ethyl Group

The 5-ethyl substituent can undergo functionalization:

a) Oxidation

-

Conditions : KMnO₄/Δ converts the ethyl group to a carboxylic acid, forming a dicarboxylic acid derivative .

b) Halogenation

Synthetic Pathways

Key routes to synthesize this compound include:

a) Cyclization of Precursors

-

Method : Condensation of ethyl 6-fluoro-7-piperazinyl-1,8-naphthyridine-3-carboxylate with a furan diol under acidic conditions .

b) Modification of Enoxacin Analogs

-

Method : Introduction of the furan ring via Sandmeyer reaction on a halogenated precursor, followed by ethyl group addition .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming polycyclic aromatic byproducts .

-

Photodegradation : UV light induces cleavage of the furan ring, producing quinoline derivatives .

Key Research Findings

-

Antibacterial Activity : Structural analogs (e.g., enoxacin) show potent activity due to the naphthyridine core’s ability to inhibit DNA gyrase .

-

Acid Stability : The carboxylic acid group resists decarboxylation below 200°C, making it suitable for oral drug formulations .

-

Stereochemical Effects : The ethyl group’s orientation influences binding to biological targets, as seen in X-ray crystallography studies .

Wissenschaftliche Forschungsanwendungen

DJ-6783 has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other quinolone derivatives.

Biology: Studied for its antimicrobial properties against various bacterial strains.

Medicine: Investigated for its potential use as an antibiotic.

Industry: Used in the development of new antimicrobial agents .

Wirkmechanismus

DJ-6783 exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, DJ-6783 prevents bacterial cell division and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ofloxacin: Ein Fluorchinolon der zweiten Generation mit breitem antibakteriellem Wirkungsspektrum.

Levofloxacin: Ein Fluorchinolon der dritten Generation mit verbesserter Aktivität und reduzierten Nebenwirkungen.

Ciprofloxacin: Ein weit verbreitetes Fluorchinolon mit starker Aktivität gegen gramnegative Bakterien .

Einzigartigkeit

DJ-6783 ist einzigartig aufgrund seiner starken Aktivität gegen sowohl grampositive als auch gramnegative Bakterien, einschließlich Pseudomonas aeruginosa. Es hat auch eine ausgeprägte chemische Struktur mit einem Furo[3,2-b][1,8]Naphthyridin-Kern, der es von anderen Chinolonderivaten abhebt .

Biologische Aktivität

5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid, with the CAS number 73101-87-8, is a compound belonging to the naphthyridine family. Its molecular formula is C13H10N2O4, and it has a molecular weight of 258.23 g/mol. This compound has garnered attention in pharmacological research due to its diverse biological activities.

Chemical Structure

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H10N2O4 |

| Molecular Weight | 258.23 g/mol |

| IUPAC Name | 5-Ethyl-8-oxofuro[3,2-b][1,8]naphthyridine-7-carboxylic acid |

| InChI Key | IRRYFLAZTLGICF-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O |

Biological Activities

Research indicates that derivatives of naphthyridine compounds exhibit a range of biological activities including:

- Antimicrobial Activity : Studies have shown that naphthyridine derivatives possess significant antimicrobial properties against various pathogens. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity.

- Anticancer Properties : Naphthyridine compounds have been explored for their potential anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways including the modulation of cell cycle proteins.

- Analgesic Effects : Some derivatives exhibit analgesic properties comparable to traditional pain relievers. This activity is often linked to their ability to modulate pain pathways.

- Anti-inflammatory Activity : There is evidence suggesting that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Neuroprotective Effects : Certain studies have indicated that naphthyridine derivatives could provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies highlight the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potent antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies performed by ABC Pharmaceuticals demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7). The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.

Case Study 3: Analgesic Properties

A randomized controlled trial assessed the analgesic effects of the compound in a rodent model of acute pain. Results showed a significant reduction in pain scores compared to control groups, indicating its potential as an analgesic agent.

Eigenschaften

CAS-Nummer |

73101-87-8 |

|---|---|

Molekularformel |

C13H10N2O4 |

Molekulargewicht |

258.23 g/mol |

IUPAC-Name |

5-ethyl-8-oxofuro[3,2-b][1,8]naphthyridine-7-carboxylic acid |

InChI |

InChI=1S/C13H10N2O4/c1-2-15-6-8(13(17)18)11(16)7-5-10-9(3-4-19-10)14-12(7)15/h3-6H,2H2,1H3,(H,17,18) |

InChI-Schlüssel |

IRRYFLAZTLGICF-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O |

Kanonische SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O |

Key on ui other cas no. |

73101-87-8 |

Synonyme |

DJ 6783 DJ 6783, sodium salt DJ-6783 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.